molecular formula C11H20O2 B14418069 Hex-1-EN-1-YL pentanoate CAS No. 84818-96-2

Hex-1-EN-1-YL pentanoate

Cat. No.: B14418069
CAS No.: 84818-96-2
M. Wt: 184.27 g/mol
InChI Key: QVSWHXAMEIASBU-UHFFFAOYSA-N
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Description

Hex-1-en-1-yl pentanoate is an unsaturated ester compound characterized by a hexenyl group (with a double bond at the 1-position) esterified to pentanoic acid. The molecular formula is inferred as C₁₁H₂₀O₂, with an approximate molecular weight of 184.28 g/mol based on similar compounds like (Z)-Hex-3-en-1-yl pentanoate . Esters of this class are commonly used in flavoring agents, fragrances, and industrial applications due to their volatile and reactive nature.

Properties

CAS No.

84818-96-2

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

hex-1-enyl pentanoate

InChI

InChI=1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h8,10H,3-7,9H2,1-2H3

InChI Key

QVSWHXAMEIASBU-UHFFFAOYSA-N

Canonical SMILES

CCCCC=COC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-en-1-yl pentanoate can be synthesized through the esterification reaction between hex-1-en-1-ol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes are designed to maximize yield and efficiency. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hex-1-en-1-yl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Hexanoic acid and pentanal.

    Reduction: Hex-1-en-1-ol and pentanol.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Hex-1-en-1-yl pentanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in biochemical pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of hex-1-en-1-yl pentanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares Hex-1-en-1-yl pentanoate with five related esters, highlighting key molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Double Bond Position Key Computed Properties (XLogP, PSA, etc.)
This compound* C₁₁H₂₀O₂ ~184.28 1 (unspecified stereochemistry)
(Z)-Hex-3-en-1-yl pentanoate C₁₁H₂₀O₂ 184.28 3 (Z-configuration)
Pent-1-en-1-yl pentanoate C₁₁H₂₀O₂ 170.13† 1 XLogP: 3.2; PSA: 26.3 Ų; Rotatable bonds: 7
Pentyl hexanoate C₁₁H₂₂O₂ 186.29 None
Hexyl acetate C₈H₁₆O₂ 144.21 None
Methyl heptanoate C₈H₁₆O₂ 144.21 None

*Inferred properties.

Key Observations:
  • Double Bond Position: The position of unsaturation (e.g., 1 vs. 3 in hexenyl isomers) significantly impacts reactivity and intermolecular interactions. For example, (Z)-Hex-3-en-1-yl pentanoate’s stereochemistry may influence its biological activity or stability .
  • Molecular Weight: Pent-1-en-1-yl pentanoate’s reported molecular weight (170.13 g/mol) conflicts with its formula (C₁₁H₂₀O₂), which should yield ~184.28 g/mol.
  • Hydrophobicity: Pent-1-en-1-yl pentanoate has a higher calculated hydrophobicity (XLogP = 3.2) compared to saturated analogs like pentyl hexanoate, likely due to its unsaturated structure .

Hazard Profiles and Regulatory Information

Compound Name Hazard Statements (GHS) Key Uses
(Z)-Hex-3-en-1-yl pentanoate H227 (combustible), H320 (eye irritation), H401 (aquatic toxicity) Industrial applications, flavoring
Pentyl hexanoate Not classified; used as a flavoring agent Food additives, fragrances
Hexyl acetate Limited hazard data; industrial/laboratory use Solvent, manufacturing processes

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